3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester
Description
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester (CAS: 1799612-11-5; molecular formula: C₂₀H₃₂BClN₂O₃; MW: 394.74 g/mol) is a boronic ester derivative featuring a chloro substituent at the 3-position and a 4-methylpiperazinomethyl group at the 2-position of the phenyl ring. Its pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, making it suitable for Suzuki-Miyaura cross-coupling reactions and applications in drug delivery systems . Key properties include a predicted pKa of 7.57 ± 0.10 and storage requirements at 2–8°C to prevent hydrolysis .
Properties
IUPAC Name |
1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22/h6-8H,9-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOGHCPIVFYEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116241 | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-35-9 | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(4-methylpiperazinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation or hydrolysis.
Scientific Research Applications
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Structural Analogs with Piperazine/Morpholine Substitutions
Fluorinated Piperazinomethyl Derivatives
- 4-Fluoro-2-(N-methylpiperazinomethyl)phenylboronic acid pinacol ester (CAS: 2096340-30-4) and 3-fluoro-2-(N-methylpiperazinomethyl)phenylboronic acid pinacol ester (CAS: 2096334-62-0) feature fluoro substituents instead of chlorine. These compounds exhibit similar molecular weights (~320–340 g/mol) but differ in hydrolysis stability due to substituent electronic effects .
- 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS: 957198-28-6) replaces the phenyl ring with pyridine and substitutes piperazine with morpholine. The morpholine group’s lower basicity (pKa ~6–7) compared to piperazine (pKa ~9–10) may reduce pH-responsive behavior in drug delivery systems .
Cyclic Amine Substituents
- 3-Chloro-2-(N-cyclopropylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096334-08-4; MW: 307.62 g/mol) uses a cyclopropylamine group.
Solubility and Hydrolysis Behavior
- Solubility: The pinacol ester group generally improves solubility in organic solvents. For example, phenylboronic acid pinacol esters show very high solubility in chloroform, 3-pentanone, and dipropyl ether, even at low temperatures . In contrast, azaesters (e.g., morpholine-substituted analogs) exhibit significant solvent-dependent solubility, with lower miscibility in hydrocarbons like methylcyclohexane .
- Hydrolysis: Hydrolysis rates in aqueous media depend on substituent electronic effects. For instance: Hydroxyl- and acetamide-substituted esters hydrolyze rapidly (t₁/₂ ~10 minutes in water) due to electron-withdrawing effects accelerating boronate ester cleavage. Amine-substituted esters (e.g., piperazinomethyl derivatives) hydrolyze more slowly (t₁/₂ ~3–8 hours) because the electron-donating amine group stabilizes the ester . The target compound’s 4-methylpiperazinomethyl group likely confers similar stability, making it suitable for applications requiring prolonged circulation in physiological conditions.
Reactivity in Cross-Coupling Reactions
- The chloro substituent in the target compound directs coupling to the para position in Suzuki reactions. Comparatively, 3-chloro-4-(cyanomethyl)phenylboronic acid pinacol ester (CID: 86222902) contains a cyanomethyl group, which may sterically hinder coupling at the boron center .
- 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS: N/A) demonstrates the versatility of pinacol esters in synthesizing heterocyclic compounds. However, the absence of a piperazine group limits its use in designing targeted therapeutics .
Biological Activity
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound belongs to the class of boronic acid derivatives, which are known for their utility in various biological applications. The synthesis typically involves the reaction of 3-chloro-2-(4-methylpiperazinomethyl)phenylboronic acid with pinacol under specific conditions to yield the desired pinacol ester.
Anticancer Properties
Research has indicated that boronic acid derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-chloro-2-(4-methylpiperazinomethyl)phenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, a study demonstrated that a related boronic acid derivative effectively reduced cell viability in various cancer cell lines through the induction of oxidative stress and apoptosis mechanisms .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Proteasomes : Similar compounds have been shown to inhibit proteasomal degradation pathways, which are crucial for maintaining cellular homeostasis.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative damage in cancer cells, promoting apoptosis .
- Interaction with Cellular Targets : The piperazine moiety may enhance the compound's ability to penetrate cellular membranes and interact with specific protein targets involved in cell survival pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | ROS generation |
| HeLa (Cervical) | 12 | Proteasome inhibition |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
In Vivo Studies
In vivo studies using animal models have provided additional insights into the biological activity of this compound. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
